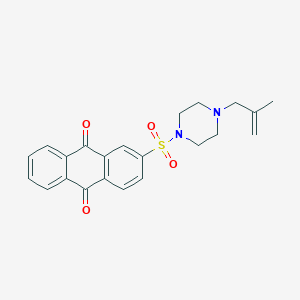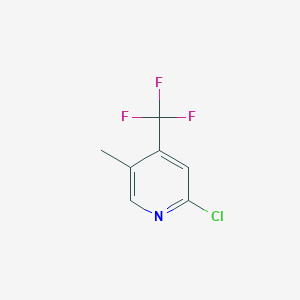
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol is an organic compound with a chiral center at the second carbon atom. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanol backbone with two methyl groups at the second and fourth positions. The presence of the chiral center makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,4-Dimethyl-4-phenylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
化学反応の分析
Types of Reactions
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: (2R)-2,4-Dimethyl-4-phenylpentan-2-one or (2R)-2,4-Dimethyl-4-phenylpentanoic acid.
Reduction: (2R)-2,4-Dimethyl-4-phenylpentane.
Substitution: (2R)-2,4-Dimethyl-4-phenylpentyl chloride or bromide.
科学的研究の応用
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence biochemical pathways.
類似化合物との比較
Similar Compounds
- (2S)-2,4-Dimethyl-4-phenylpentan-1-ol
- (2R)-2,4-Dimethyl-4-phenylpentan-2-one
- (2R)-2,4-Dimethyl-4-phenylpentanoic acid
Uniqueness
(2R)-2,4-Dimethyl-4-phenylpentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomers and diastereomers. Its chiral center makes it valuable for studying stereochemical effects in chemical reactions and biological interactions.
特性
IUPAC Name |
(2R)-2,4-dimethyl-4-phenylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKOUQJGSGYEOS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)C1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2900196.png)
![3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2900197.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900204.png)
![5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-(3-METHYLBUTYL)PENTANAMIDE](/img/structure/B2900205.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2900209.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)
![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)
